

In-Depth Technical Guide to the Spectral Data of 1,1-Dimethoxybutane

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Compound of Interest

Compound Name: 1,1-Dimethoxybutane

Cat. No.: B1360264

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for **1,1-dimethoxybutane** (CAS No. 4461-87-4), a key organic compound often utilized as a protecting group for aldehydes and as a synthetic intermediate. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, along with a logical workflow for structural elucidation. All quantitative data is summarized in structured tables for clarity and ease of comparison, making this a vital resource for researchers in organic synthesis and drug development.

Spectroscopic Data Summary

The structural characterization of **1,1-dimethoxybutane** is robustly supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ^1H NMR Spectral Data of 1,1-Dimethoxybutane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.36	Triplet (t)	1H	CH(OCH ₃) ₂
3.31	Singlet (s)	6H	OCH ₃
1.55	Multiplet (m)	2H	CH ₂ CH(O-) ₂
1.40	Sextet	2H	CH ₂ CH ₃
0.91	Triplet (t)	3H	CH ₂ CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data of 1,1-Dimethoxybutane

Chemical Shift (δ) ppm	Assignment
104.2	CH(OCH ₃) ₂
53.9	OCH ₃
36.3	CH ₂ CH(O-) ₂
19.1	CH ₂ CH ₃
14.1	CH ₂ CH ₃

Solvent: CDCl₃

Table 3: Mass Spectrometry (MS) Data for 1,1-Dimethoxybutane

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
118	<1	[M] ⁺ (Molecular Ion)
87	65	[M - OCH ₃] ⁺
75	100	[CH(OCH ₃) ₂] ⁺
71	60	[M - CH ₃ OH - H] ⁺
47	20	[CH ₃ O=CH ₂] ⁺
43	85	[CH ₃ CH ₂ CH ₂] ⁺

Ionization Method: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopy Data for 1,1-Dimethoxybutane

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Assignment
2958, 2935, 2873	Strong	C-H Stretch	sp ³ C-H (Alkyl)
1466	Medium	C-H Bend	-CH ₂ - Scissoring
1380	Medium	C-H Bend	-CH ₃ Bending
1124, 1068	Strong	C-O Stretch	Acetal C-O

Sample Phase: Liquid Film

Structural Elucidation Workflow

The collective data from MS, IR, and NMR spectroscopy provides complementary information that, when integrated, leads to the unambiguous structural determination of **1,1-dimethoxybutane**. The logical relationship between these analytical techniques and the deduced structural features is illustrated below.

Structural elucidation workflow for **1,1-dimethoxybutane**.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-25 mg of **1,1-dimethoxybutane**. For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
 - The final sample height in the NMR tube should be approximately 4-5 cm.
- Instrumental Analysis:
 - The NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher).
 - The instrument is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks.

- For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are sufficient.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of ^{13}C .
- Data Processing:
 - The acquired FID is Fourier transformed to generate the frequency-domain spectrum.
 - The spectrum is phase-corrected and the baseline is corrected.
 - The chemical shifts are referenced to the TMS signal.
 - For ^1H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (Neat Liquid):
 - As **1,1-dimethoxybutane** is a liquid, the spectrum can be conveniently obtained as a thin film.
 - Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
- Instrumental Analysis:

- The prepared salt plates are placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty spectrometer is recorded first.
- The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- The instrument measures the transmittance of infrared radiation through the sample over a typical range of 4000 to 400 cm^{-1} .
- Data Processing:
 - The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - The positions of significant absorption bands are identified and reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain structural information from the fragmentation pattern of the molecule.

Methodology:

- Sample Introduction:
 - **1,1-dimethoxybutane** is a volatile liquid, making it suitable for introduction via Gas Chromatography (GC-MS) or a direct insertion probe.
 - For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC, which separates the compound before it enters the mass spectrometer.
- Ionization (Electron Ionization - EI):

- In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This process ejects an electron from the molecule, forming a positively charged molecular ion (M^+).
- Mass Analysis:
 - The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected by an electron multiplier, which generates a signal proportional to the abundance of each ion.
 - The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Conclusion

The spectral data presented in this guide provide a complete and consistent picture for the structure of **1,1-dimethoxybutane**. The ^1H and ^{13}C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the acetal functional group and alkane substructures, and the mass spectrum corroborates the molecular weight and reveals characteristic fragmentation pathways. The provided protocols offer a standardized basis for the replication of these results, ensuring data integrity and comparability. This comprehensive spectral guide serves as a valuable reference for chemists and researchers engaged in synthetic chemistry and drug discovery.

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